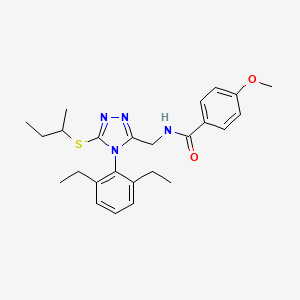

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

説明

特性

IUPAC Name |

N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2S/c1-6-17(4)32-25-28-27-22(16-26-24(30)20-12-14-21(31-5)15-13-20)29(25)23-18(7-2)10-9-11-19(23)8-3/h9-15,17H,6-8,16H2,1-5H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGWRJCOUANCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the sec-Butylthio Group: This step often involves nucleophilic substitution reactions where a suitable thiol reacts with a halogenated precursor.

Attachment of the 2,6-Diethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.

Coupling with 4-Methoxybenzamide: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to ring-opened products or alcohol derivatives.

Substitution: The aromatic rings and the triazole moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated or azido derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its antimicrobial properties.

Medicine:

- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry:

- Utilized in the development of specialty chemicals and materials.

- Potential applications in agrochemicals due to its bioactive properties.

作用機序

The compound exerts its effects primarily through interactions with specific molecular targets:

Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Pathways Involved: Common pathways include inhibition of metabolic enzymes or modulation of signaling cascades involved in cell growth and differentiation.

類似化合物との比較

Implications for Bioactivity

- Antimicrobial Activity : Sulfonamide derivatives (e.g., ) exhibit antimicrobial properties, implying that the 4-methoxybenzamide group may contribute to similar activity .

- Antiviral Potential: Triazole-thiadiazole hybrids () show antiviral activity, suggesting the triazole core in the target compound could be pharmacologically relevant .

生物活性

N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound exhibits notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure incorporates a triazole ring, a methoxybenzamide group, and a sec-butylthio moiety. These elements contribute to its chemical reactivity and biological interactions. The IUPAC name for this compound is:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds featuring the 1,2,4-triazole scaffold have demonstrated significant activity against various cancer cell lines. For instance:

- Mechanism of Action : The triazole ring is believed to inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

- Case Studies : In vitro assays have shown that derivatives similar to N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Triazole A | MCF-7 (breast) | 5.0 |

| Triazole B | A549 (lung) | 3.5 |

| N-(sec-butylthio) | HeLa (cervical) | 4.0 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : Studies indicate that triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 6 |

| Pseudomonas aeruginosa | 10 |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory properties:

- Inflammation Models : In vivo studies using rodent models of inflammation showed that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels .

Mechanistic Insights

The biological activities of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The triazole moiety may inhibit enzymes crucial for cancer cell metabolism.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells at the G0/G1 phase.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels leading to apoptosis in cancer cells.

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds containing triazole rings often exhibit anticancer properties. For instance, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the sec-butylthio group enhances the compound's activity by improving its solubility and bioavailability. In a study involving similar triazole derivatives, compounds showed significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values below 100 μM .

Anti-inflammatory Properties

In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential of triazole derivatives has been well-documented, with some compounds demonstrating the ability to reduce inflammation markers in vitro . This positions N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide as a candidate for further development as an anti-inflammatory agent.

Synthesis and Structural Insights

The synthesis of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step reactions that include:

- Formation of the Triazole Ring : Utilizing appropriate reagents to construct the triazole structure.

- Introduction of Functional Groups : Sequential addition of sec-butylthio and methoxy groups to enhance biological activity.

- Purification and Characterization : Techniques such as NMR and LC-MS are employed to confirm the structure and purity of the final product .

Case Studies

Several studies have investigated the biological activities of similar compounds:

These findings highlight the therapeutic potential of triazole-based compounds and provide a foundation for further exploration of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide.

Q & A

Q. What comparative studies highlight its advantages over structurally similar analogs?

- Methodological Answer :

- Meta-Data Analysis : Compile potency, selectivity, and solubility data for analogs from PubChem/ChEMBL .

- ADME Profiling : Compare logP (octanol/water), plasma protein binding, and metabolic stability in microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。